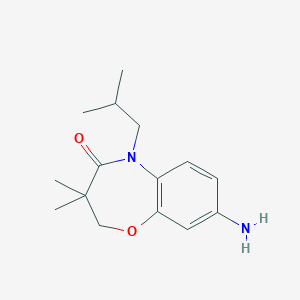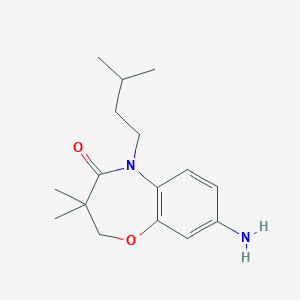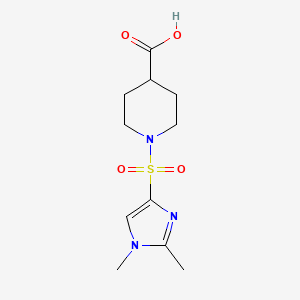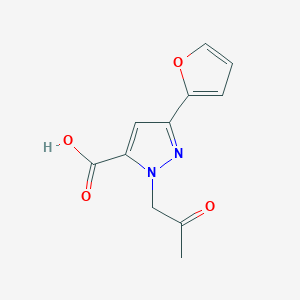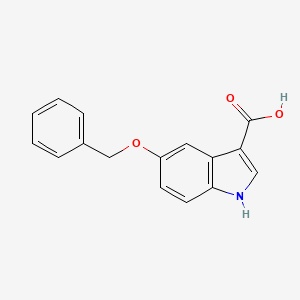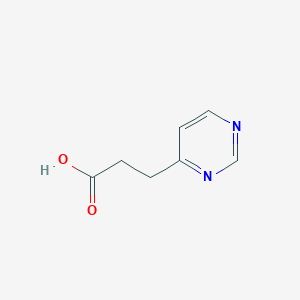
3-(Pyrimidin-4-yl)propanoic acid
Übersicht
Beschreibung
3-(Pyrimidin-4-yl)propanoic acid is a chemical compound with the CAS Number: 819850-17-4 . It has a molecular weight of 152.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-pyrimidinyl)propanoic acid . The InChI code is 1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
3-(Pyrimidin-4-yl)propanoic acid is a white solid . The melting point is between 198-199°C .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Pharmacology
- Application : The compound “3-(Pyrimidin-4-yl)propanoic acid” is a chemical reagent used in the synthesis of various pharmaceutical compounds .
- Methods of Application : This compound is typically used in a laboratory setting, where it can be combined with other reagents under controlled conditions to produce desired compounds .
- Results or Outcomes : The specific outcomes can vary greatly depending on the other reagents used and the conditions of the reaction .
-
Scientific Field: Metabolic Disorders Treatment
- Application : A derivative of “3-(Pyrimidin-4-yl)propanoic acid”, specifically “3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid”, has been identified as a potential activator of AMP-activated protein kinase (AMPK), a key regulator of mammalian metabolic function .
- Methods of Application : The compound was likely synthesized in a laboratory and then tested in vitro for its ability to activate AMPK .
- Results or Outcomes : The study suggests that this compound and its derivatives could have potential therapeutic applications in the treatment of metabolic disorders, including obesity and type 2 diabetes .
-
Scientific Field: Chemical Synthesis
- Application : “3-(Pyrimidin-4-yl)propanoic acid” is used as a chemical reagent in the synthesis of various compounds .
- Methods of Application : This compound is typically used in a laboratory setting, where it can be combined with other reagents under controlled conditions to produce desired compounds .
- Results or Outcomes : The specific outcomes can vary greatly depending on the other reagents used and the conditions of the reaction .
-
Scientific Field: Anti-Inflammatory Research
- Application : A series of compounds “3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydro pyrimidin-5-yl)propanoic acid” derivatives were examined for their anti-inflammatory activity .
- Methods of Application : The compound was likely synthesized in a laboratory and then tested in vitro for its ability to reduce inflammation .
- Results or Outcomes : The study suggests that this compound and its derivatives could have potential therapeutic applications in the treatment of inflammation .
-
Scientific Field: Coordination Chemistry
- Application : “3-(Pyrimidin-4-yl)propanoic acid” may be used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application : This compound can react with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH under hydrothermal conditions to form coordination polymers .
- Results or Outcomes : The specific outcomes can vary greatly depending on the other reagents used and the conditions of the reaction .
-
Scientific Field: Anti-Inflammatory Research
- Application : A series of compounds “3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydro pyrimidin-5-yl)propanoic acid” derivatives were examined for their anti-inflammatory activity .
- Methods of Application : The compound was likely synthesized in a laboratory and then tested in vitro for its ability to reduce inflammation .
- Results or Outcomes : The study suggests that this compound and its derivatives could have potential therapeutic applications in the treatment of inflammation .
Eigenschaften
IUPAC Name |
3-pyrimidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJMRNPQZKKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652849 | |
| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-4-yl)propanoic acid | |
CAS RN |
819850-17-4 | |
| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)


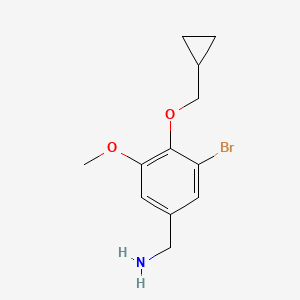


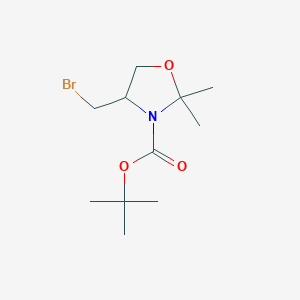
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
